Methyl 2-[hydroxy(diphenyl)acetyl]-1-phenylhydrazinecarboxylate
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Overview
Description
Methyl 2-(2-hydroxy-2,2-diphenylacetyl)-1-phenyl-1-hydrazinecarboxylate is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, a hydrazinecarboxylate group, and a hydroxyl group
Preparation Methods
The synthesis of methyl 2-(2-hydroxy-2,2-diphenylacetyl)-1-phenyl-1-hydrazinecarboxylate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 2-hydroxy-2,2-diphenylacetic acid with hydrazine to form the hydrazide intermediate. This intermediate is then reacted with methyl chloroformate under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
Methyl 2-(2-hydroxy-2,2-diphenylacetyl)-1-phenyl-1-hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. .
Scientific Research Applications
Methyl 2-(2-hydroxy-2,2-diphenylacetyl)-1-phenyl-1-hydrazinecarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 2-(2-hydroxy-2,2-diphenylacetyl)-1-phenyl-1-hydrazinecarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Methyl 2-(2-hydroxy-2,2-diphenylacetyl)-1-phenyl-1-hydrazinecarboxylate can be compared with other similar compounds, such as:
Methyl 5-[2-(2-hydroxy-2,2-diphenylacetyl)hydrazinyl]-5-oxopentanoate: This compound shares a similar hydrazinecarboxylate structure but differs in the length and composition of its carbon chain.
Methyl 4-({2-[(2-hydroxy-2,2-diphenylacetyl)oxy]acetamido}methyl)benzoate:
Properties
Molecular Formula |
C22H20N2O4 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
methyl N-[(2-hydroxy-2,2-diphenylacetyl)amino]-N-phenylcarbamate |
InChI |
InChI=1S/C22H20N2O4/c1-28-21(26)24(19-15-9-4-10-16-19)23-20(25)22(27,17-11-5-2-6-12-17)18-13-7-3-8-14-18/h2-16,27H,1H3,(H,23,25) |
InChI Key |
ORJJNMBGUZYIKX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N(C1=CC=CC=C1)NC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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